molecular formula C20H21F3N4O B12238590 N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methyl-2-[3-(trifluoromethyl)phenyl]acetamide

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methyl-2-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12238590
M. Wt: 390.4 g/mol
InChI Key: YPXJCTHIFHRBFN-UHFFFAOYSA-N
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Description

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methyl-2-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a cyclopenta[c]pyridazin ring, an azetidin ring, and a trifluoromethyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methyl-2-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the cyclopenta[c]pyridazin ring. This can be achieved through a series of cyclization reactions involving appropriate precursors. The azetidin ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the trifluoromethyl phenyl group through a Friedel-Crafts acylation reaction. The final step involves the methylation of the nitrogen atom to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methyl-2-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methyl-2-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methyl-2-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-2-(2,4-difluorophenyl)-N-methylacetamide
  • N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4-[(1H-imidazol-1-yl)methyl]-N-methylbenzamide
  • N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Uniqueness

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methyl-2-[3-(trifluoromethyl)phenyl]acetamide stands out due to its trifluoromethyl phenyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H21F3N4O

Molecular Weight

390.4 g/mol

IUPAC Name

N-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)azetidin-3-yl]-N-methyl-2-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C20H21F3N4O/c1-26(19(28)9-13-4-2-6-15(8-13)20(21,22)23)16-11-27(12-16)18-10-14-5-3-7-17(14)24-25-18/h2,4,6,8,10,16H,3,5,7,9,11-12H2,1H3

InChI Key

YPXJCTHIFHRBFN-UHFFFAOYSA-N

Canonical SMILES

CN(C1CN(C1)C2=NN=C3CCCC3=C2)C(=O)CC4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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